N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is an organic compound with a complex structure that includes a benzyl group, a chloro group, a methyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by chlorination and subsequent introduction of the pyridazinone moiety. The final step often involves the N-benzylation and N-methylation of the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-benzyl-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: Lacks the chloro group.
N-benzyl-2-chloro-N-methylbenzenesulfonamide: Lacks the pyridazinone moiety.
N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: Lacks the benzyl group.
Uniqueness: N-benzyl-2-chloro-N-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H16ClN3O3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(12-13-5-3-2-4-6-13)26(24,25)17-11-14(7-8-15(17)19)16-9-10-18(23)21-20-16/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
UQTTWFPTBHWTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.